2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone
CAS No.: 898754-97-7
Cat. No.: VC2286613
Molecular Formula: C17H15BrFNO
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898754-97-7 |
|---|---|
| Molecular Formula | C17H15BrFNO |
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | [2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C17H15BrFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |
| Standard InChI Key | OGAVKDGYZRFLAX-UHFFFAOYSA-N |
| SMILES | C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |
| Canonical SMILES | C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |
Introduction
Chemical Identity and Structural Properties
Basic Identification
2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is identified by the CAS Number 898754-97-7, which serves as its unique identifier in chemical databases and literature. The compound has a molecular formula of C₁₇H₁₅BrFNO with a calculated molecular weight of 348.2 g/mol. This specific molecular structure contributes to its distinct chemical behavior and potential applications in various scientific fields.
Structural Characteristics
The compound features several key structural elements that define its chemical identity:
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A benzophenone backbone consisting of two phenyl rings connected by a carbonyl group
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An azetidine ring attached via a methyl linkage at the 2' position of one phenyl ring
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A bromine atom at the 4-position of the second phenyl ring
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A fluorine atom at the 3-position of the same phenyl ring
The presence of these structural features, particularly the halogen substituents (bromine and fluorine) and the azetidine ring, contributes significantly to the compound's chemical reactivity and potential biological interactions.
| Structural Component | Description |
|---|---|
| Core Structure | Benzophenone (diphenyl ketone) |
| Functional Groups | Azetidine ring, bromine, fluorine, carbonyl |
| Substitution Pattern | 2'-Azetidinomethyl, 4-bromo, 3-fluoro |
| IUPAC Name | [2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone |
Physical and Chemical Properties
Physical Properties
While specific experimental data on the physical properties of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is limited in the literature, several properties can be inferred based on its structure and similar compounds. Like most benzophenone derivatives, it is likely to be a crystalline solid at room temperature with limited water solubility but good solubility in organic solvents such as dichloromethane, acetone, and alcohols.
Chemical Reactivity
The chemical reactivity of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is influenced by its functional groups:
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The carbonyl group can participate in nucleophilic addition reactions
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The halogen substituents (bromine and fluorine) can undergo substitution reactions
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The azetidine ring can participate in ring-opening reactions under certain conditions
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The methylene bridge connecting the azetidine to the aromatic ring provides a site for potential functionalization
These reactive sites make the compound valuable in organic synthesis as a building block for more complex molecules.
Synthesis Methods
Laboratory Scale Synthesis
Applications in Scientific Research
Materials Science Applications
Benzophenone derivatives, including halogenated variants, have applications in materials science:
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As photoinitiators in polymer chemistry
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In the development of specialty coatings
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As components in photosensitive materials
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In the synthesis of advanced functional materials
The specific contribution of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone to these fields requires further investigation and development.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, including:
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3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone - differs in the position of substitution on both aromatic rings
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3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone - differs in the position of the azetidinomethyl group
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4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone - differs in the position of the azetidinomethyl group
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3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone - contains chlorine instead of bromine
These structural differences, though subtle, can significantly impact chemical reactivity, physical properties, and biological activities of these compounds.
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone | 898754-97-7 | Reference compound |
| 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone | Not specified | Azetidinomethyl at 3' position, fluorine at 2 position |
| 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone | 898771-81-8 | Azetidinomethyl at 3' position |
| 4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone | 898756-73-5 | Azetidinomethyl at 4' position |
| 3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone | 898771-85-2 | Azetidinomethyl at 3' position, chlorine instead of bromine, positions of halogens reversed |
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of these related compounds could provide valuable insights into the potential applications and activities of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. The position and nature of substituents on the benzophenone scaffold can significantly influence:
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Binding affinity to biological targets
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Physicochemical properties relevant to drug delivery
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Photochemical properties
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Chemical reactivity and stability
Comparative studies of these related compounds could help identify optimal structural features for specific applications.
Chemical Reactions and Transformations
Types of Reactions
2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone can participate in various chemical reactions based on its functional groups:
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Nucleophilic substitution reactions at the halogen positions
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Carbonyl chemistry, including additions and reductions
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Cross-coupling reactions utilizing the bromine substituent
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Modifications of the azetidine ring
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Functionalization of aromatic rings through directed metallation or other methods
These reactions can be utilized to create derivatives with enhanced properties or to incorporate the benzophenone moiety into larger molecular structures.
Synthetic Utility
The compound's value in synthetic organic chemistry stems from:
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The presence of multiple reactive sites that allow for selective functionalization
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The potential for cross-coupling reactions enabled by the bromine substituent
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The possibility of using the azetidine nitrogen as a nucleophile in further reactions
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The ketone functionality as a handle for various transformations
These features make 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone a versatile building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Future Research Directions
Gaps in Current Knowledge
Several aspects of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone warrant further investigation:
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Detailed physical properties, including solubility profiles, melting point, and spectroscopic data
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Comprehensive evaluation of chemical reactivity under various conditions
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Exploration of biological activities, including potential therapeutic applications
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Investigation of photochemical properties relevant to materials science applications
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Development of more efficient synthetic routes
Addressing these knowledge gaps would enhance understanding of this compound and expand its potential applications.
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